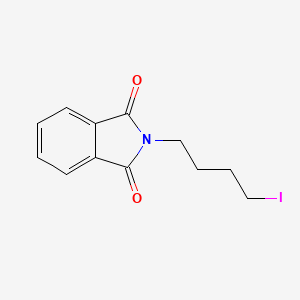

2-(4-Iodobutyl)-1h-isoindole-1,3(2h)-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24941. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodobutyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12INO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVFAHFZNOEVLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282210 | |

| Record name | 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5457-30-7 | |

| Record name | 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5457-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005457307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC24941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis, Properties, and Applications of 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione

Executive Summary

2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione, an N-substituted phthalimide derivative, is a highly versatile bifunctional molecule of significant interest in modern medicinal chemistry and organic synthesis. Its unique architecture, featuring a stable phthalimide group that serves as a masked primary amine and a reactive terminal iodoalkyl chain, makes it an invaluable building block. This guide provides an in-depth exploration of its synthesis via the Gabriel methodology, a detailed analysis of its physicochemical and spectroscopic properties, and a focused discussion on its critical role as a linker in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's potential in their scientific endeavors.

Introduction to the Isoindole-1,3-dione Scaffold

The isoindole-1,3-dione core, commonly known as the phthalimide group, is a privileged structure in chemical synthesis and drug discovery.[1] Derived from phthalic anhydride, its imide proton is notably acidic (pKa ≈ 8.3), allowing for facile deprotonation and subsequent N-alkylation.[2] This reactivity forms the basis of the Gabriel synthesis, a classic and robust method for creating primary amines while avoiding the common issue of over-alkylation that plagues direct alkylation of ammonia.[3]

This compound capitalizes on this chemistry, presenting two distinct functional handles:

-

The Phthalimide Moiety: A stable and effective protecting group for a primary amine.

-

The 4-Iodobutyl Chain: A reactive electrophilic site, where the iodide atom serves as an excellent leaving group for nucleophilic substitution (SN2) reactions.

This duality makes it a powerful linker, capable of covalently connecting different molecular fragments, a property that is expertly exploited in the construction of complex therapeutic agents.

Synthesis and Mechanistic Insights

The synthesis of this compound is most reliably achieved through an adaptation of the Gabriel synthesis. This method offers high yields and excellent control over the final product.

The Gabriel Synthesis: A Cornerstone Approach

The Gabriel synthesis is predicated on the nucleophilic attack of the phthalimide anion on an alkyl halide.[4] The key advantages of this approach are:

-

Prevention of Over-Alkylation: The N-alkylated phthalimide intermediate is no longer nucleophilic, preventing further reaction with the alkyl halide.[2][5]

-

High Nucleophilicity: The phthalimide anion, stabilized by resonance across two carbonyl groups, is an excellent nucleophile for SN2 reactions.[4]

-

Versatility: The reaction is compatible with a wide range of primary alkyl halides.[6]

For the synthesis of the target molecule, potassium phthalimide is reacted with an excess of 1,4-diiodobutane. The use of a di-halogenated alkane requires careful control of stoichiometry to favor mono-alkylation.

Synthetic Pathway

The reaction proceeds via a straightforward SN2 mechanism. The phthalimide anion displaces one of the iodide ions from 1,4-diiodobutane to form the desired product.

Sources

Introduction: The Versatile Role of a Bifunctional Building Block

An In-Depth Technical Guide to 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione: Synthesis, Characterization, and Applications

This compound is a pivotal chemical intermediate, valued by researchers in organic synthesis and medicinal chemistry for its dual functionality. At its core, the molecule consists of a phthalimide group connected to a four-carbon chain terminating in an iodine atom. This structure is not a random assortment of functional groups; it is a deliberate design that offers two distinct chemical handles. The phthalimide group serves as a robust and stable protecting group for a primary amine, a common feature in biologically active molecules.[1] This protection scheme, a cornerstone of the Gabriel synthesis, prevents the highly reactive amine from engaging in unwanted side reactions during multi-step synthetic sequences.

Simultaneously, the terminal iodo group on the butyl chain acts as an excellent leaving group, rendering the terminal carbon electrophilic and highly susceptible to nucleophilic attack. This makes the compound a potent alkylating agent, enabling the covalent attachment of the protected four-carbon linker to a wide array of substrates, including heterocycles, phenols, and thiols. The synergy of these two features—a protected amine and a reactive alkyl iodide—positions this compound as a critical building block for constructing complex molecular architectures, particularly as a precursor for linkers in targeted therapies and as a synthon for advanced imaging agents.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. These parameters dictate appropriate storage conditions, solvent choices for reactions and purification, and the analytical techniques best suited for its characterization.

| Property | Value | Source |

| CAS Number | 5457-30-7 | [2] |

| Molecular Formula | C₁₂H₁₂INO₂ | [2] |

| Molecular Weight | 329.14 g/mol | Calculated |

| Appearance | Typically an off-white to pale yellow solid | Inferred |

| Solubility | Soluble in DMF, DMSO, CH₂Cl₂, CHCl₃; sparingly soluble in alcohols; insoluble in water | Inferred |

| Melting Point | Not consistently reported; requires experimental determination |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most reliably achieved via a nucleophilic substitution reaction, a variation of the classic Gabriel synthesis. This method leverages the nucleophilicity of the phthalimide anion to displace a leaving group on an alkyl chain. The choice of 1,4-diiodobutane as the alkylating agent is strategic; while both iodine atoms are potential leaving groups, using a significant excess of the dihalide statistically favors the mono-alkylation product. The use of potassium phthalimide is crucial as it is a non-hygroscopic, stable salt with an anionic nitrogen that is a potent nucleophile, while the imide structure prevents over-alkylation.

Experimental Protocol

-

Reagent Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium phthalimide (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, ~5 mL per gram of phthalimide).

-

Reaction Initiation: Stir the suspension at room temperature. Add 1,4-diiodobutane (3.0 eq) to the flask in a single portion. The large excess minimizes the formation of the bis-substituted byproduct.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The product spot should be significantly less polar than the starting phthalimide.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water (~10 times the volume of DMF used). A precipitate should form.

-

Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual DMF and unreacted potassium phthalimide.

-

Purification: The crude product is best purified by recrystallization. Dissolve the solid in a minimal amount of hot isopropanol or ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry under vacuum.

Comprehensive Analytical Characterization

Confirming the identity and purity of the synthesized product is a non-negotiable step. A multi-technique approach provides orthogonal data, building a robust and self-validating characterization profile. The combination of NMR, IR, and mass spectrometry provides unambiguous evidence for the molecular structure.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For sample preparation, dissolve ~5-10 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃).

-

¹³C NMR: Identifies all unique carbon atoms in the molecule.

| ¹H NMR (Expected Data, 400 MHz, CDCl₃) | ¹³C NMR (Expected Data, 100 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| ~ 7.85 (m, 2H) | Aromatic (Hα) | ~ 168.4 |

| ~ 7.72 (m, 2H) | Aromatic (Hβ) | ~ 134.0 |

| ~ 3.75 (t, 2H) | N-CH₂- | ~ 132.1 |

| ~ 3.20 (t, 2H) | -CH₂-I | ~ 123.2 |

| ~ 1.95 (m, 2H) | N-CH₂-CH₂- | ~ 37.7 |

| ~ 1.85 (m, 2H) | -CH₂-CH₂-I | ~ 30.1 |

| ~ 6.3 |

Interpretation: The aromatic region should show two multiplets corresponding to the symmetric phthalimide protons.[3][4] The downfield triplets at ~3.75 and ~3.20 ppm are characteristic of the methylene groups adjacent to the nitrogen and iodine atoms, respectively. The remaining two multiplets for the central butyl protons will appear further upfield. In the ¹³C NMR spectrum, the carbonyl carbons are the most downfield signal (~168 ppm), followed by the aromatic carbons.[5] The aliphatic carbons will appear upfield, with the carbon bonded to iodine (C-I) being the most upfield signal at ~6 ppm due to the heavy atom effect.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. A sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory.

| Expected Absorption Bands (cm⁻¹) | Assignment |

| ~ 3050-2850 | C-H (Aromatic & Aliphatic) stretch |

| ~ 1770 | C=O (Imide, asymmetric) stretch |

| ~ 1710 | C=O (Imide, symmetric) stretch |

| ~ 1400 | C-N stretch |

| ~ 720 | C-H (Aromatic) bend |

Interpretation: The most telling signals are the two strong carbonyl absorptions around 1770 and 1710 cm⁻¹.[1][5] The presence of both asymmetric and symmetric stretches is a hallmark of the cyclic imide structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its fragmentation patterns, further confirming the structure. Electrospray Ionization (ESI) is a common method for this type of molecule.

| Technique | Expected m/z | Ion |

| ESI-MS (+) | 330.0033 | [M+H]⁺ |

| 352.9852 | [M+Na]⁺ |

Interpretation: The observation of the sodium adduct ([M+Na]⁺) is very common in ESI-MS and helps to confirm the molecular ion.[4] High-resolution mass spectrometry (HRMS) should provide a mass that matches the theoretical value to within 5 ppm, confirming the elemental composition.

Applications in Research and Drug Development

The utility of this compound stems from its ability to act as a versatile linker precursor. The phthalimide-protected amine and the reactive alkyl iodide allow for sequential, controlled modifications.

Precursor for PET Radiotracers

Positron Emission Tomography (PET) is a powerful molecular imaging technique that requires radiolabeled tracer molecules.[6] Our title compound is an ideal precursor for creating such tracers. The iodine atom can be displaced by a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F, t₁/₂ ≈ 110 min), via nucleophilic substitution to create ¹⁸F-labeled imaging agents.[7]

Alternatively, the non-radioactive iodine can be synthetically replaced with a different precursor group (like a trimethylstannyl group) for subsequent electrophilic radioiodination, or the entire molecule can be used as a reference standard for the synthesis of an Iodine-124 (¹²⁴I, t₁/₂ = 4.2 days) labeled analogue.[8][9] The long half-life of ¹²⁴I is particularly advantageous for studying biological processes with slow pharmacokinetics, such as the distribution of antibodies or large molecules.[8]

Component in Linker Synthesis for Targeted Therapies

The compound is also used to synthesize linkers for bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). A PROTAC requires a linker to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The 4-carbon chain provided by this compound can serve as a component of this linker. A typical synthetic route would involve using the alkyl iodide to connect to one part of the molecule, and then, at a later stage, deprotecting the phthalimide using hydrazine to reveal the primary amine for conjugation to the other half of the molecule.

Safety, Handling, and Storage

As a reactive alkylating agent, this compound requires careful handling to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10][11]

-

Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.[10] In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] It should be protected from light. Due to its reactivity, long-term storage at reduced temperatures (e.g., 4 °C) is recommended.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

-

Gomółka, E., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(23), 7129. [Link]

-

Tan, A., & Feyzoğlu, A. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 172-182. [Link]

-

Zarghi, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4325. [Link]

-

PubChem. 2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione. National Center for Biotechnology Information. [Link]

-

Chemsigma. 2-(4-iodobutyl)isoindole-1,3-dione [5457-30-7]. [Link]

-

Iovu, M., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4371. [Link]

-

Radiopaedia. PET radiotracers. [Link]

-

Aloj, L., et al. (2011). Iodine-124 as a label for pharmacological PET imaging. Journal of Nuclear Medicine, 52(7), 981-986. [Link]

-

Kniess, T. (2010). Iodine-124: A Promising Positron Emitter for Organic PET Chemistry. Molecules, 15(4), 2274-2298. [Link]

-

Ross, T. L. (2010). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Molecules, 15(7), 4947-4978. [Link]

Sources

- 1. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]

- 2. 2-(4-iodobutyl)isoindole-1,3-dione [5457-30-7] | Chemsigma [chemsigma.com]

- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. acgpubs.org [acgpubs.org]

- 6. radiopaedia.org [radiopaedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Iodine-124 as a label for pharmacological PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iodine-124: A Promising Positron Emitter for Organic PET Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Mechanistic Profile of 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione is a bifunctional molecule featuring a phthalimide core and a reactive iodobutyl chain. This guide delineates its dual-pronged mechanism of action, positioning it as a potent tool in chemical biology and drug discovery. The core functionalities suggest two primary, non-mutually exclusive mechanisms: covalent modification of protein nucleophiles via alkylation and modulation of the ubiquitin-proteasome system through interaction with the E3 ligase substrate receptor, Cereblon (CRBN). This document provides a comprehensive overview of these mechanisms, supported by established principles in covalent inhibitor design and E3 ligase modulation, and furnishes detailed experimental protocols for the elucidation of its molecular targets and cellular effects.

Introduction: A Molecule of Dichotomous Functionality

The isoindole-1,3-dione, or phthalimide, scaffold is a privileged structure in medicinal chemistry, most notably recognized in the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[1][2] These agents exert their therapeutic effects by binding to Cereblon (CRBN), a component of the CUL4A-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, thereby inducing the degradation of specific protein targets.[2] The subject of this guide, this compound, integrates this established E3 ligase-binding motif with a chemically reactive 4-iodobutyl group. This alkyl iodide moiety serves as a potential electrophilic "warhead," capable of forming covalent bonds with nucleophilic amino acid residues on proteins, such as cysteine or lysine.[3][4] This duality positions the molecule as a potential covalent inhibitor, a targeted protein degrader, or a versatile chemical probe for identifying novel protein-protein interactions and cellular targets.

The Dual-Pronged Mechanism of Action

The mechanistic action of this compound can be dissected into two primary pathways, stemming from its distinct chemical moieties.

Mechanism I: Covalent Modification via Alkylation

The 4-iodobutyl group is a moderately reactive alkylating agent. The carbon-iodine bond is susceptible to nucleophilic attack by electron-rich functional groups present in proteins, primarily the thiol group of cysteine residues, and to a lesser extent, the epsilon-amino group of lysine or the imidazole nitrogen of histidine.[3] This reaction results in the formation of a stable, covalent thioether or amine linkage between the molecule and its protein target.

This irreversible interaction can lead to:

-

Inhibition of Enzyme Activity: If the covalent modification occurs at or near the active site of an enzyme, it can permanently block substrate binding or catalysis.

-

Disruption of Protein-Protein Interactions: Alkylation of a residue within a protein-protein interaction interface can sterically hinder complex formation.

-

Alteration of Protein Conformation: The addition of the bulky phthalimide group can induce conformational changes that affect protein function.

The workflow for identifying protein targets of covalent inhibitors is a multi-step process that leverages chemoproteomic techniques.

Caption: Workflow for Covalent Target Identification.

Mechanism II: Modulation of the CRL4^CRBN^ E3 Ubiquitin Ligase Complex

The phthalimide moiety of this compound is structurally analogous to the core of thalidomide and its derivatives.[5][6] These molecules function as "molecular glues," binding to CRBN and altering its substrate specificity.[7] This leads to the ubiquitination and subsequent proteasomal degradation of proteins that are not normally targeted by the CRL4^CRBN^ complex.[2][8]

The binding of phthalimides to CRBN is primarily mediated by the glutarimide ring in thalidomide analogs, which inserts into a hydrophobic pocket on the CRBN surface.[6] While this compound lacks the glutarimide ring, the phthalimide itself can still participate in interactions that may recruit CRBN.[9] If the molecule simultaneously binds to another protein via its iodobutyl group (either covalently or non-covalently), it can act as a bifunctional molecule, bringing the target protein into proximity with the E3 ligase, leading to its degradation. This is the fundamental principle behind Proteolysis Targeting Chimeras (PROTACs).[10][11]

The signaling pathway for CRBN-mediated protein degradation is a key component of the ubiquitin-proteasome system.

Caption: CRBN-Mediated Protein Degradation Pathway.

Experimental Protocols for Mechanistic Elucidation

To investigate the dual mechanisms of action of this compound, a series of robust and self-validating experimental protocols are required.

Protocol 1: Identification of Covalent Protein Targets using Mass Spectrometry-Based Proteomics

This protocol outlines a bottom-up proteomics approach to identify proteins that are covalently modified by the compound in a cellular context.[12][13][14]

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line to ~80% confluency.

-

Treat cells with a predetermined concentration of this compound (and a vehicle control, e.g., DMSO) for a specified time.

-

-

Cell Lysis and Protein Extraction:

-

Harvest cells and lyse in a buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a standard assay (e.g., BCA).

-

-

Protein Reduction, Alkylation, and Digestion:

-

Take equal amounts of protein from treated and control samples.

-

Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 1 hour.[15]

-

Alkylate free cysteines with a non-iodinated alkylating agent (e.g., iodoacetamide) to block unmodified cysteines. Incubate for 45 minutes in the dark at room temperature.[15]

-

Digest proteins into peptides using trypsin overnight at 37°C.

-

-

Peptide Cleanup and LC-MS/MS Analysis:

-

Desalt the peptide mixtures using C18 solid-phase extraction.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the MS/MS data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

-

Include a variable modification corresponding to the mass of the 2-(4-butyl)-1H-isoindole-1,3(2H)-dione moiety on cysteine, lysine, and histidine residues.

-

Identify peptides that are uniquely modified in the treated sample compared to the control.

-

Data Presentation:

| Parameter | Description |

| Identified Protein | The protein containing the modified peptide. |

| Modified Peptide Sequence | The amino acid sequence of the identified peptide with the modification site indicated. |

| Mass Shift (Da) | The observed mass difference corresponding to the covalent adduct. |

| Localization Probability | The confidence score for the assignment of the modification to a specific residue. |

Protocol 2: In-Gel Fluorescence Visualization of Covalent Adducts

This protocol provides a more direct visualization of protein targets and can be used as a confirmatory method.[16][17] It requires synthesizing a fluorescently tagged version of the compound.

Methodology:

-

Synthesis of a Fluorescent Probe: Synthesize an analog of this compound with a fluorescent tag (e.g., a TAMRA or fluorescein moiety) attached to the phthalimide ring.

-

Cell Treatment and Lysis: Treat cells with the fluorescent probe and a vehicle control as described in Protocol 1.

-

SDS-PAGE and In-Gel Fluorescence Scanning:

-

Protein Identification:

-

Excise the fluorescent bands from the gel.

-

Perform in-gel tryptic digestion followed by LC-MS/MS to identify the protein(s) in the band.

-

Protocol 3: Cereblon-Dependent Degradation Assay

This protocol assesses whether the compound can induce the degradation of a target protein in a CRBN-dependent manner. This often involves creating a bifunctional molecule where a known ligand for a target protein is linked to the phthalimide moiety.

Methodology:

-

Cell Culture and Treatment:

-

Use a cell line that expresses both CRBN and the target protein of interest.

-

As a control, use a CRBN knockout or knockdown cell line.

-

Treat both cell lines with the compound at various concentrations and for different time points.

-

-

Western Blot Analysis:

-

Prepare cell lysates and perform Western blotting to detect the levels of the target protein.

-

Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-

Compare the levels of the target protein in the presence and absence of the compound in both the wild-type and CRBN-deficient cells. A significant reduction in the target protein only in the wild-type cells indicates CRBN-dependent degradation.

-

Concluding Remarks

This compound represents a molecule with significant potential in chemical biology and therapeutic development. Its dual-action mechanism, combining covalent inhibition and potential E3 ligase modulation, offers a versatile platform for probing cellular pathways and developing novel therapeutic strategies. The experimental frameworks provided in this guide offer a clear path for researchers to dissect its mechanism of action, identify its cellular targets, and ultimately harness its unique chemical properties for scientific advancement.

References

-

Thalidomide - Wikipedia. [Link]

-

The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed. [Link]

-

Development of Analogs of Thalidomide - Encyclopedia.pub. [Link]

-

Mechanism of action of thalidomide and 3-aminothalidomide in multiple myeloma. [Link]

-

Molecular mechanisms of thalidomide and its derivatives - PMC - NIH. [Link]

-

Chemoproteomic methods for covalent drug discovery - PMC - PubMed Central. [Link]

-

Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery - Peak Proteins. [Link]

-

Small Molecule Modulators of RING-Type E3 Ligases: MDM and Cullin Families as Targets. [Link]

-

Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI. [Link]

-

Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC - PubMed Central. [Link]

-

Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM) - Protocols.io. [Link]

-

Using mass spectrometry chemoproteomics to advance covalent drug development - News-Medical.Net. [Link]

-

Protocol CAMCheck Kit - JPT Peptide Technologies. [Link]

-

(PDF) High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - ResearchGate. [Link]

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC - PubMed Central. [Link]

-

Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine. [Link]

-

Discovery of E3 Ligase Ligands for Target Protein Degradation - ResearchGate. [Link]

-

A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - NIH. [Link]

-

Direct observation of fluorescent proteins in gels: a rapid cost-efficient, and quantitative alternative to immunoblotting | bioRxiv. [Link]

-

Direct observation of fluorescent proteins in gels: A rapid, cost‐efficient, and quantitative alternative to immunoblotting - NIH. [Link]

-

Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC - NIH. [Link]

-

The E3 ligase adapter cereblon targets the C-terminal cyclic imide degron - PMC - NIH. [Link]

-

Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed. [Link]

-

CRBN binding and E3 inhibition by thalidomide derivatives. (a)... | Download Scientific Diagram - ResearchGate. [Link]

-

Covalent inhibitors: a rational approach to drug discovery - PMC - NIH. [Link]

-

Importance of Quantifying Drug-Target Engagement in Cells - ACS Publications. [Link]

-

Structure of the human DDB1– Cereblon – thalidomide complex - SPring-8. [Link]

-

Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC. [Link]

-

Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC - NIH. [Link]

-

A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets - ChemRxiv. [Link]

-

protac - Abosyn. [Link]

Sources

- 1. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]

- 14. Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv [biorxiv.org]

- 15. mdpi.com [mdpi.com]

- 16. Direct observation of fluorescent proteins in gels: a rapid cost-efficient, and quantitative alternative to immunoblotting | bioRxiv [biorxiv.org]

- 17. Direct observation of fluorescent proteins in gels: A rapid, cost‐efficient, and quantitative alternative to immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Detecting Protein Modifications—Section 9.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione, a valuable intermediate in synthetic organic chemistry and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule.

Introduction

This compound, also known as N-(4-iodobutyl)phthalimide, belongs to the class of N-substituted phthalimides. These compounds are widely used in organic synthesis, particularly in the Gabriel synthesis of primary amines, and as building blocks for the preparation of various biologically active molecules.[1][2] Accurate spectroscopic characterization is paramount to confirm the identity and purity of the synthesized compound, which is a critical step in any synthetic workflow. This guide will provide a detailed interpretation of the NMR, IR, and MS data, grounded in established principles of spectroscopic analysis.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound and identify its key functional groups and proton/carbon environments.

Figure 1. Molecular structure of this compound.

Synthesis and Purification

A common and effective method for the synthesis of this compound is the reaction of potassium phthalimide with 1,4-diiodobutane.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Reagent: Add 1,4-diiodobutane (1.2 eq) to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound as a white to off-white solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the structure.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

¹H NMR Spectral Data and Interpretation

| Proton Assignment | Expected Chemical Shift (ppm) for Iodo-Compound (in CDCl₃) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| H-a (Aromatic) | 7.82 - 7.88 | m | 2H | - |

| H-b (Aromatic) | 7.69 - 7.75 | m | 2H | - |

| H-c (N-CH₂) | 3.68 - 3.74 | t | 2H | ~7.2 |

| H-d (CH₂-I) | 3.18 - 3.24 | t | 2H | ~7.0 |

| H-e, H-f (CH₂-CH₂) | 1.85 - 2.00 | m | 4H | - |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-a, H-b): The two sets of aromatic protons of the phthalimide group appear as complex multiplets in the downfield region (7.69-7.88 ppm). This is a characteristic pattern for symmetrically substituted phthalimides.

-

Methylene Protons adjacent to Nitrogen (H-c): The methylene protons directly attached to the nitrogen atom are deshielded by the electron-withdrawing phthalimide group and appear as a triplet around 3.71 ppm.

-

Methylene Protons adjacent to Iodine (H-d): The methylene protons attached to the iodine atom are also deshielded, though to a lesser extent than H-c, and appear as a triplet around 3.21 ppm.

-

Internal Methylene Protons (H-e, H-f): The two central methylene groups of the butyl chain are the most shielded and appear as a multiplet in the range of 1.85-2.00 ppm.

Figure 2. Proton assignments for this compound.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information to the ¹H NMR and is crucial for confirming the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) (in CDCl₃) |

| C=O | ~168 |

| C-Ar (quaternary) | ~134 |

| C-Ar (CH) | ~132 |

| C-Ar (CH) | ~123 |

| N-CH₂ | ~38 |

| CH₂ | ~30 |

| CH₂ | ~28 |

| CH₂-I | ~6 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: The two equivalent carbonyl carbons of the phthalimide group will appear as a single peak at a very downfield chemical shift, typically around 168 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the range of 123-134 ppm. The quaternary carbons will be at the lower field end of this range, while the protonated carbons will be at the higher field end.

-

Alkyl Carbons: The four carbons of the butyl chain will appear in the upfield region. The carbon attached to the nitrogen (N-CH₂) will be the most deshielded of the alkyl carbons, appearing around 38 ppm. The carbon bearing the iodine (CH₂-I) is expected at a very upfield position, around 6 ppm, due to the "heavy atom effect" of iodine. The two central methylene carbons will appear in the 28-30 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the phthalimide group.

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: The IR spectrum can be recorded using a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

IR Spectral Data and Interpretation

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O symmetric stretch | ~1770 | Strong |

| C=O asymmetric stretch | ~1710 | Strong |

| C-N stretch | ~1380 | Medium |

| C-H aromatic stretch | 3050 - 3100 | Medium |

| C-H aliphatic stretch | 2850 - 2960 | Medium |

| C-I stretch | 500 - 600 | Weak |

Interpretation of the IR Spectrum:

-

Carbonyl Stretching: The most prominent features in the IR spectrum will be the two strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the carbonyl groups in the phthalimide ring, appearing around 1770 cm⁻¹ and 1710 cm⁻¹, respectively.

-

C-N Stretching: A medium intensity band around 1380 cm⁻¹ is characteristic of the C-N stretching vibration of the imide group.

-

C-H Stretching: The aromatic C-H stretching vibrations will be observed as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl chain will appear as stronger bands below 3000 cm⁻¹.

-

C-I Stretching: The C-I stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹, and may be weak and difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol for MS Data Acquisition:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI will provide more fragmentation information, while ESI will likely show a prominent molecular ion or pseudomolecular ion peak.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Mass Spectral Data and Interpretation

-

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₂H₁₂INO₂) is 329.13 g/mol . In the mass spectrum, a molecular ion peak at m/z = 329 would be expected.

-

Major Fragmentation Pathways:

-

Loss of iodine: A prominent peak at m/z = 202 (M - I)⁺ would be expected due to the facile cleavage of the C-I bond.

-

Phthalimide fragment: A very characteristic and often base peak at m/z = 147 corresponding to the phthalimide cation is expected.

-

Other fragments corresponding to the cleavage of the butyl chain may also be observed.

-

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide, based on established spectroscopic principles and data from closely related analogs, serves as a reliable reference for scientists and researchers working with this important synthetic intermediate. Adherence to the described experimental protocols will ensure the acquisition of high-quality data for the confident identification and purity assessment of this compound.

References

-

PubChem. N-(4-Bromobutyl)phthalimide. Available from: [Link]

-

SpectraBase. N-(4-bromobutyl)phthalimide. Available from: [Link]

-

Der Pharma Chemica. Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. 2015, 7(11):240-242. Available from: [Link]

Sources

A Technical Guide to the Solubility of 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Solubility Data

2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione, also known as N-(4-iodobutyl)phthalimide, is a crucial bifunctional reagent in modern organic synthesis and medicinal chemistry. Its structure combines a stable phthalimide protecting group with a reactive primary alkyl iodide, making it an invaluable building block for introducing aminobutyl spacers in the synthesis of complex molecules, including targeted protein degraders (e.g., PROTACs) and other pharmaceutical agents.[1]

The success of any solution-phase chemical reaction, purification process, or formulation development hinges on a thorough understanding of the reagent's solubility. For researchers utilizing this compound, knowledge of its solubility profile is essential for:

-

Reaction Optimization: Ensuring reactants are in the same phase to facilitate efficient molecular collision and reaction.

-

Purification Strategies: Selecting appropriate solvents for crystallization or chromatographic separation.

-

Formulation and Dosing: Preparing stock solutions of known concentrations for high-throughput screening and biological assays.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" is a fundamental guideline for predicting solubility.[2] This rule states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[2][3]

The molecular structure of this compound features two key regions:

-

The Phthalimide Headgroup: This large, aromatic, and relatively non-polar imide structure is the dominant feature. While the carbonyl groups introduce some polarity, the overall structure is hydrophobic. Studies on the parent compound, phthalimide, show it has good solubility in polar aprotic solvents like acetone and ethyl acetate, and lower solubility in alcohols and non-polar solvents like toluene.[4]

-

The 4-Iodobutyl Chain: This alkyl chain is non-polar. The terminal iodine atom is large and highly polarizable, which can lead to significant van der Waals and dipole-dipole interactions, but it does not participate in hydrogen bonding.

Based on this analysis, a predicted qualitative solubility profile can be established.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN), Acetone | High to Very High | These solvents effectively solvate the polar carbonyl groups of the phthalimide ring without the steric hindrance of hydrogen bonding. The overall polarity matches the solute well. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The polarity and polarizability of these solvents can effectively interact with both the phthalimide and iodobutyl moieties. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | These solvents are moderately polar and can solvate the molecule, though likely less effectively than polar aprotic or chlorinated solvents. |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Similar in polarity to ethers, providing a reasonably good match for the solute. |

| Alcohols | Methanol, Ethanol | Low to Moderate | While polar, the hydrogen-bonding network of alcohols may not efficiently solvate the non-polar regions of the molecule. Solubility is expected to decrease as the alcohol chain length increases. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | The non-polar nature of these solvents is a poor match for the polar functionalities of the phthalimide group. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low / Insoluble | These non-polar solvents are unable to overcome the crystal lattice energy of the solid compound due to a significant mismatch in intermolecular forces. |

Quantitative Solubility Determination: The Shake-Flask Method

For precise and reliable solubility data, experimental determination is essential. The "shake-flask" method is a globally recognized gold-standard technique for measuring the thermodynamic equilibrium solubility of a compound.[5][6][7] It involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

The following protocol provides a self-validating system for generating trustworthy solubility data.

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatted orbital shaker or incubator capable of maintaining constant temperature (e.g., 25 °C ± 1 °C).[8]

-

Centrifuge with appropriate vial adapters

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system for quantification

Experimental Workflow Diagram

The overall process for determining solubility via the shake-flask method is outlined below.

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Protocol

Part A: Preparation of Saturated Solutions

-

Aliquot Compound: Into at least three separate glass vials per solvent, weigh an excess amount of this compound. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration (e.g., 20-30 mg).

-

Add Solvent: Accurately pipette a known volume of the chosen solvent into each vial (e.g., 2.00 mL).

-

Seal: Tightly cap the vials to prevent solvent evaporation.

Part B: Equilibration

-

Incubation: Place the vials in a thermostatted orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100-150 rpm).[8]

-

Equilibrate: Allow the slurries to shake for a sufficient time to reach thermodynamic equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure saturation.[6][8]

-

Settle: After the incubation period, let the vials stand undisturbed at the same temperature for 1-2 hours to allow the excess solid to settle.

Part C: Separation of Saturated Supernatant

-

Centrifugation: Centrifuge the vials for 10-15 minutes at a moderate speed (e.g., 3000 rpm) to firmly pellet the undissolved solid.

-

Filtration: Carefully draw the clear supernatant into a syringe. Attach a 0.22 µm solvent-compatible syringe filter and dispense the clear, particle-free saturated solution into a clean, labeled collection vial. This step is critical to remove any microscopic solid particles.

Part D: Quantification (UV-Vis Spectroscopy Example)

-

Calibration Curve: Prepare a stock solution of the compound in the solvent of interest at a known concentration (e.g., 1 mg/mL). Create a series of standards through serial dilution (e.g., ranging from 1 µg/mL to 50 µg/mL).

-

Measure Absorbance: Measure the absorbance of each standard at the compound's λmax (wavelength of maximum absorbance). Plot absorbance vs. concentration and perform a linear regression to generate a calibration curve.

-

Sample Preparation: Accurately dilute a small aliquot of the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Sample Analysis: Measure the absorbance of the diluted sample.

-

Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the final solubility of the compound in the saturated solution.

Solubility (g/L) = Concentration from Curve (g/L) × Dilution Factor

Data Presentation

Results should be tabulated clearly, reporting the average and standard deviation of the replicate measurements.

Table 2: Example Solubility Data Table for this compound at 25 °C

| Solvent | Mean Solubility (g/L) | Std. Dev. (g/L) | Mean Solubility (mol/L) | Qualitative Assessment |

| Dimethyl Sulfoxide (DMSO) | [Experimental Value] | [± Value] | [Calculated Value] | Very Soluble |

| Dichloromethane (DCM) | [Experimental Value] | [± Value] | [Calculated Value] | Freely Soluble |

| Acetone | [Experimental Value] | [± Value] | [Calculated Value] | Soluble |

| Ethyl Acetate | [Experimental Value] | [± Value] | [Calculated Value] | Soluble |

| Methanol | [Experimental Value] | [± Value] | [Calculated Value] | Sparingly Soluble |

| Toluene | [Experimental Value] | [± Value] | [Calculated Value] | Slightly Soluble |

| n-Hexane | [Experimental Value] | [± Value] | [Calculated Value] | Very Slightly Soluble |

Note: Molar solubility is calculated using the molecular weight of the compound (329.15 g/mol ).

Conclusion

While published quantitative data for the solubility of this compound is scarce, a robust prediction can be made based on its molecular structure. It is expected to be highly soluble in polar aprotic and chlorinated solvents and poorly soluble in non-polar hydrocarbon solvents. For applications requiring precise concentration data, the standardized shake-flask method detailed in this guide provides a reliable and reproducible means of determining its thermodynamic solubility. Adherence to this protocol will empower researchers to generate high-quality, application-specific data, thereby facilitating more efficient and successful scientific outcomes.

References

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. Available from: [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available from: [Link]

-

University of Calgary. Solubility of Organic Compounds. Available from: [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available from: [Link]

-

ResearchGate. Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents. Available from: [Link]

-

MDPI. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available from: [Link]

-

IAEA. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. Available from: [Link]

Sources

"2-(4-Iodobutyl)-1h-isoindole-1,3(2h)-dione" as a building block in organic synthesis

An In-Depth Technical Guide to 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione as a Premier Building Block in Organic Synthesis

Abstract

This technical guide provides an in-depth analysis of this compound, a highly versatile bifunctional building block in modern organic synthesis. Known commonly as N-(4-iodobutyl)phthalimide, this reagent serves as a robust electrophilic source for the introduction of a protected four-carbon primary amine linker. We will explore its core reactivity, delineate its central role in the Gabriel synthesis and related alkylations, and provide field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical and mechanistically grounded understanding of this reagent's application in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.

Introduction: The Strategic Advantage of a Bifunctional Reagent

The isoindole-1,3-dione scaffold, commonly known as the phthalimide group, is a cornerstone of synthetic chemistry, primarily for its role as an efficient protector of primary amines.[1] The title compound, this compound, strategically combines this functionality with a highly reactive alkyl iodide, creating a powerful synthetic tool.

The molecule's structure consists of two key components:

-

The Phthalimide Headgroup: This planar, bulky moiety serves as a masked equivalent of a primary amine (-NH₂). Its presence prevents the common issue of over-alkylation often encountered when using ammonia or primary amines directly in S

N2 reactions.[2][3] The phthalimide group is stable to a wide range of reaction conditions, yet can be cleaved efficiently at a later stage. -

The 4-Iodobutyl Chain: The terminal carbon of the butyl chain is rendered highly electrophilic by the attached iodine atom. Iodine is an excellent leaving group due to its large atomic radius and the relative weakness of the C-I bond, making this compound significantly more reactive towards nucleophiles than its bromo- or chloro-analogs.

This dual functionality allows for the covalent attachment of a four-carbon chain to a wide array of nucleophilic substrates, with the terminal end carrying a protected amine that can be unmasked in a subsequent synthetic step. This makes it an invaluable reagent for introducing flexible linkers in drug candidates or functional materials.[4]

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N-(4-Iodobutyl)phthalimide |

| CAS Number | 5457-30-7[5] |

| Molecular Formula | C₁₂H₁₂INO₂[5] |

| Molecular Weight | 329.13 g/mol [5] |

| Appearance | White to off-white solid |

| Solubility | Soluble in ethanol, chloroform; insoluble in water[4][6] |

Core Reactivity and Mechanistic Considerations

The primary utility of this compound stems from its behavior as a potent electrophile in nucleophilic substitution reactions. The reaction proceeds via a classical SN2 mechanism, where a nucleophile attacks the methylene carbon bonded to the iodine, leading to the displacement of the iodide ion and the formation of a new covalent bond.

Caption: Workflow of the Gabriel synthesis using the title reagent.

Versatile Alkylation of Heteroatom and Carbon Nucleophiles

Beyond its classic role in amine synthesis, this reagent is a workhorse for introducing the 4-aminobutyl linker onto various molecular scaffolds.

-

S-Alkylation: Thiols and mercaptans react readily to form thioethers. This is particularly useful in the synthesis of molecules targeting cysteine residues in proteins or for creating self-assembled monolayers. For instance, 4-mercaptopyridine can be alkylated with the bromo-analog, N-(4-bromobutyl)phthalimide, in the presence of a base like triethylamine. [7]* O-Alkylation: Alcohols and phenols can be deprotonated to form alkoxides/phenoxides, which then serve as effective nucleophiles for generating ethers.

-

C-Alkylation (Friedel-Crafts type): Electron-rich aromatic systems, such as indoles, can be alkylated under Friedel-Crafts conditions, typically with a Lewis acid catalyst, to form new carbon-carbon bonds. [8][9]This provides a direct route to complex heterocyclic systems.

A Privileged Scaffold in Drug Discovery

The isoindole-1,3-dione core is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. [10][11][12][13][14]The title compound provides a direct and efficient means to incorporate this pharmacophore, along with a flexible linker, into new chemical entities. This strategy has been employed to develop novel inhibitors for enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease research. [15]

Field-Proven Experimental Protocols

Protocol 1: Synthesis of this compound from its Bromo-Analog

The title compound is most conveniently prepared from the more commercially available N-(4-bromobutyl)phthalimide via a Finkelstein reaction.

-

Reagents:

-

N-(4-Bromobutyl)phthalimide (1.0 eq)

-

Sodium iodide (NaI) (1.5 - 2.0 eq)

-

Acetone (anhydrous)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-(4-bromobutyl)phthalimide and anhydrous acetone (approx. 10 mL per gram of phthalimide).

-

Add sodium iodide to the suspension.

-

Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material. The formation of a sodium bromide precipitate is a visual indicator of reaction progress.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium bromide.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water, followed by a 5% aqueous solution of sodium thiosulfate (to remove any residual iodine), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify by recrystallization from ethanol or isopropanol to afford this compound as a white solid.

-

Protocol 2: General Procedure for SN2 Alkylation of a Nucleophile

This protocol provides a general workflow for reacting the title compound with a generic nucleophile (e.g., a phenol or thiol).

-

Reagents:

-

Nucleophile (e.g., 4-mercaptophenol) (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the nucleophile in anhydrous DMF.

-

Add potassium carbonate to the solution and stir for 15-30 minutes at room temperature to generate the nucleophilic anion.

-

Add this compound to the mixture.

-

Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 4-16 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine to remove DMF and salts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude intermediate by flash column chromatography on silica gel.

-

Protocol 3: Deprotection of the Phthalimide Group via Hydrazinolysis

This protocol describes the final step to liberate the primary amine. [16][17]

-

Reagents:

-

Phthalimide-protected intermediate (from Protocol 2) (1.0 eq)

-

Hydrazine monohydrate (N₂H₄·H₂O) (2.0 - 5.0 eq)

-

Ethanol (or Methanol)

-

-

Procedure:

-

Dissolve the phthalimide-protected compound in ethanol in a round-bottom flask.

-

Add hydrazine monohydrate to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

-

Cool the reaction mixture to room temperature.

-

If the precipitate is dense, add dichloromethane to dilute the slurry.

-

Filter the mixture through a pad of Celite to remove the phthalhydrazide precipitate, washing the filter cake with ethanol or dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

If necessary, perform an acidic workup: dissolve the residue in dilute HCl, wash with diethyl ether to remove any non-basic impurities, then basify the aqueous layer with NaOH and extract the free amine product with dichloromethane.

-

Dry the organic extracts, concentrate, and purify as needed to yield the final primary amine.

-

Conclusion

This compound is a superior building block for the controlled introduction of a 4-aminobutyl linker into organic molecules. Its high reactivity, coupled with the stability and reliable cleavage of the phthalimide protecting group, provides a robust and versatile tool for synthetic chemists. The methodologies described herein, particularly its application in the Gabriel synthesis, underscore its value in constructing complex molecular architectures for drug discovery and materials science. By understanding the causality behind its reactivity and applying the validated protocols provided, researchers can confidently and efficiently leverage this reagent to advance their synthetic programs.

References

- Gabriel Synthesis. (n.d.). In Advanced Organic Chemistry: Reactions and Mechanisms. Accessed January 17, 2026.

- N-(4-Bromobutyl)phthalimide | CAS# 5394-18-3 | synthesis. (n.d.). MedKoo Biosciences. Accessed January 17, 2026.

- N-(4-Bromobutyl)phthalimide synthesis. (n.d.). ChemicalBook. Accessed January 17, 2026.

-

The Gabriel Synthesis. (n.d.). Chemistry Steps. Accessed January 17, 2026. Available from: [Link]

-

N-(4-Iodobutyl)phthalimide. (n.d.). Aldlab Chemicals. Accessed January 17, 2026. Available from: [Link]

-

Cas 5394-18-3, N-(4-Bromobutyl)phthalimide. (n.d.). LookChem. Accessed January 17, 2026. Available from: [Link]

-

Gabriel synthesis. (2023, November 29). In Wikipedia. Accessed January 17, 2026. Available from: [Link]

-

Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts. Accessed January 17, 2026. Available from: [Link]

-

The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry. Accessed January 17, 2026. Available from: [Link]

-

N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023, May 25). MDPI. Accessed January 17, 2026. Available from: [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. Accessed January 17, 2026. Available from: [Link]

-

The chemistry of isoindole natural products. (2013). Beilstein Journals. Accessed January 17, 2026. Available from: [Link]

-

Phthalimide. (2023, December 1). In Wikipedia. Accessed January 17, 2026. Available from: [Link]

-

The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (2020, April 10). PubMed. Accessed January 17, 2026. Available from: [Link]

-

Synthesis of N-[4-(4-pyridylthio)butyl]phthalimide. (n.d.). PrepChem.com. Accessed January 17, 2026. Available from: [Link]

-

Preparation of Phthalimide. (n.d.). BYJU'S. Accessed January 17, 2026. Available from: [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2021, July 18). PubMed Central. Accessed January 17, 2026. Available from: [Link]

- Processes for preparing isoindoline-1,3-dione compounds. (2014, January 30). Google Patents. Accessed January 17, 2026.

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023, July 18). ResearchGate. Accessed January 17, 2026. Available from: [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021, July 18). National Institutes of Health. Accessed January 17, 2026. Available from: [Link]

-

N-(4-Bromobutyl)phthalimide. (n.d.). PubChem. Accessed January 17, 2026. Available from: [Link]

-

N-(4-Hydroxyphenyl)Phthalimide. (n.d.). PubChem. Accessed January 17, 2026. Available from: [Link]

-

Gabriel phthalimide synthesis. (n.d.). Khan Academy. Accessed January 17, 2026. Available from: [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021, July 21). MDPI. Accessed January 17, 2026. Available from: [Link]

- Method for preparing N-butylphthalimide. (2012, February 8). Google Patents. Accessed January 17, 2026.

-

Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst. (2021). Middle East Technical University. Accessed January 17, 2026. Available from: [Link]

-

N-Butylphthalimide. (n.d.). PubChem. Accessed January 17, 2026. Available from: [Link]

-

Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. (2019, April 1). PubMed Central. Accessed January 17, 2026. Available from: [Link]

-

Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. (2016, August 2). MDPI. Accessed January 17, 2026. Available from: [Link]

-

Friedel-Crafts-type alkylation of indoles 2 with allyl esters 3 in H2O. (2016, August). ResearchGate. Accessed January 17, 2026. Available from: [Link]

-

1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-. (n.d.). NIST WebBook. Accessed January 17, 2026. Available from: [Link]

Sources

- 1. Phthalimide - Wikipedia [en.wikipedia.org]

- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. N-(4-Bromobutyl)phthalimide, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. aldlab-chemicals_N-(4-Iodobutyl)phthalimide [aldlab.com]

- 6. lookchem.com [lookchem.com]

- 7. prepchem.com [prepchem.com]

- 8. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 9. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]

- 11. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 12. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 17. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

The Pharmacological Kaleidoscope: An In-depth Technical Guide to the Biological Activities of N-Alkylated Isoindole-1,3-diones

Abstract

The N-alkylated isoindole-1,3-dione scaffold, a prominent structural motif in medicinal chemistry, represents a versatile pharmacophore with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological potential of these compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the core biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, elucidating the underlying mechanisms of action, detailing experimental protocols for their synthesis and evaluation, and presenting key structure-activity relationship insights. This guide is designed to be a comprehensive resource, fostering a deeper understanding of N-alkylated isoindole-1,3-diones and inspiring future research in the development of novel therapeutics.

Introduction: The Enduring Legacy of a Privileged Scaffold

The isoindole-1,3-dione core, also known as phthalimide, has a long and storied history in medicinal chemistry, famously and infamously embodied by the drug thalidomide.[1] While the tragic teratogenic effects of thalidomide serve as a stark reminder of the complexities of drug action, its rediscovery as a potent immunomodulatory and anticancer agent has revitalized interest in its derivatives.[1][2] The N-alkylation of the isoindole-1,3-dione nitrogen atom provides a crucial handle for synthetic modification, allowing for the introduction of diverse pharmacophoric groups that modulate the compound's physicochemical properties and biological targets.[3] This chemical tractability has led to the generation of vast libraries of N-alkylated isoindole-1,3-diones, revealing a rich tapestry of pharmacological activities.[4] These derivatives have been shown to exhibit a wide array of biological effects, including anticancer, anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and even neuroprotective properties.[2][4][5] This guide will systematically explore these key biological activities, providing a technical and insightful overview for the modern drug discovery professional.

Anticancer Activity: Targeting the Malignant Phenotype

N-alkylated isoindole-1,3-dione derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines.[6][7] Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer.

Mechanisms of Anticancer Action

The anticancer activity of these compounds is not attributed to a single mechanism but rather a combination of effects that disrupt cancer cell proliferation, survival, and interaction with the microenvironment.[4] Key mechanisms include:

-

Inhibition of Tyrosine Kinases: Certain N-benzylisoindole-1,3-dione derivatives have been identified as potential tyrosine kinase inhibitors, enzymes that play a critical role in cell signaling pathways controlling growth and proliferation.[7]

-

Induction of Apoptosis and Necrosis: Studies have shown that some derivatives can induce programmed cell death (apoptosis) and necrosis in cancer cells. For instance, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione was found to induce both apoptosis and necrosis in Raji blood cancer cells.[8]

-

DNA Intercalation and Topoisomerase Inhibition: Some isoindole-containing natural products have been shown to act as antitumor compounds by stabilizing the topoisomerase I DNA-cleavable complex, thereby preventing DNA replication.[9]

-